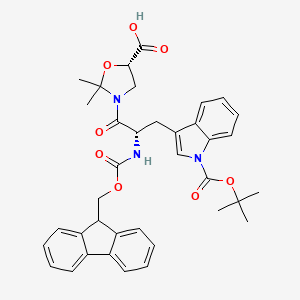
(S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides These compounds are characterized by the presence of a sulfur-nitrogen bond, which imparts unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine .
Industrial Production Methods
In an industrial setting, the production of sulfinamides, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfinamide can be further oxidized to form sulfonamides.
Reduction: The compound can be reduced to form sulfides.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under mild conditions to preserve the integrity of the sulfinamide group .
Major Products
The major products formed from these reactions include sulfonamides, sulfides, and substituted sulfinamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide has found applications in various scientific research fields:
Biology: The compound is explored for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Sulfinamides are investigated for their potential as drug candidates due to their ability to modulate biological pathways.
Industry: The compound is used in the synthesis of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide involves its interaction with molecular targets through the sulfur-nitrogen bond. This bond is highly reactive and can undergo cleavage to form reactive intermediates that interact with biological molecules. The compound can modulate enzyme activity by binding to the active site or altering the enzyme’s conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butanesulfinamide:
Sulfonamides: These compounds are structurally similar but contain a sulfur-oxygen bond instead of a sulfur-nitrogen bond.
Uniqueness
(S)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is unique due to the presence of the trifluoromethyl group, which imparts increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and development .
Eigenschaften
IUPAC Name |
(NE,S)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAPINQRXQBAMZ-WHMKARLCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)/N=C/C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B8020778.png)










![(2-{[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]oxy}ethyl)dimethylamine](/img/structure/B8020873.png)
